N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide

Description

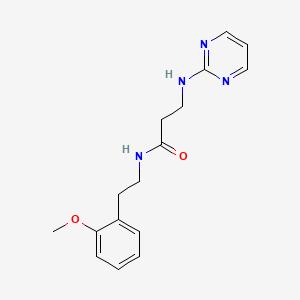

N-(2-Methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-pyrimidinylamino group at the 3-position and a 2-methoxyphenethyl moiety at the N-terminus (Figure 1). Pyrimidine derivatives are commonly associated with kinase inhibition, while the methoxyphenethyl group may influence pharmacokinetic properties such as blood-brain barrier penetration .

Figure 1: Proposed structure of this compound (inferred from analogs in ).

Properties

Molecular Formula |

C16H20N4O2 |

|---|---|

Molecular Weight |

300.36 g/mol |

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |

InChI |

InChI=1S/C16H20N4O2/c1-22-14-6-3-2-5-13(14)7-11-17-15(21)8-12-20-16-18-9-4-10-19-16/h2-6,9-10H,7-8,11-12H2,1H3,(H,17,21)(H,18,19,20) |

InChI Key |

UPHNGTRSNHCVMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CCNC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The core propanamide structure is typically constructed through a coupling reaction between 3-(2-pyrimidinylamino)propanoic acid and 2-methoxyphenethylamine. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) , are employed to activate the carboxylic acid group for nucleophilic attack by the amine. For example:

-

Activation Step :

-

Amidation :

Optimized Conditions :

Pyrimidinylamino Group Introduction via Nucleophilic Substitution

The pyrimidinylamino moiety is introduced through a reaction between a halogenated pyrimidine (e.g., 2-chloropyrimidine) and a propanamide precursor bearing a primary amine. This step often employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF:

Key Considerations :

Multi-Step Synthesis from Itaconic Acid Derivatives

A patent-derived approach (WO2020223255A1) outlines a five-step synthesis starting from itaconic acid, involving:

-

Esterification : Formation of methyl itaconate.

-

Cyclization : Generation of a pyrimidine ring via condensation with urea.

-

Functionalization : Introduction of the methoxyphenethyl group via alkylation.

-

Amidation : Coupling with 2-methoxyphenethylamine.

This method achieves an overall yield of 65% but requires stringent temperature control during cyclization.

Comparative Analysis of Synthetic Strategies

Critical Reaction Parameters and Optimization

Solvent Selection

Catalytic and Stoichiometric Considerations

Purification Techniques

-

Column chromatography : Utilizes silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

-

Recrystallization : Achieves >95% purity when using ethanol/water (4:1).

Structural Characterization and Validation

Industrial-Scale Production Challenges

-

Cost of Coupling Agents : EDCI and DCC are expensive, prompting exploration of alternatives like T3P® (propylphosphonic anhydride) .

-

Waste Management : Halogenated byproducts from pyrimidine substitutions require neutralization before disposal.

-

Chiral Purity : If stereocenters are present, chiral HPLC or enzymatic resolution may be necessary .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidinyl ring can be reduced under specific conditions.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced pyrimidinyl derivatives.

Substitution: Formation of substituted amide derivatives.

Scientific Research Applications

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes in biological systems.

Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Insights

- Core Propanamide Backbone : All compounds share a propanamide structure, enabling hydrogen bonding and interactions with biological targets. Modifications at the N-terminus and 3-position dictate specificity .

- Pyrimidine vs. Pyridine/Pyridone: The pyrimidinylamino group in the target compound and ’s analog may enhance binding to ATP pockets in kinases, whereas oxopyridinyl () or pyridyl groups () alter electron distribution and target selectivity .

- Aromatic Substitutents : The 2-methoxyphenethyl group in the target compound contrasts with indole (), carbazole (), and biphenylmethyl () groups. Methoxy groups often improve solubility and metabolic stability compared to halogens (e.g., chloro in ) .

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~350–370 g/mol) aligns with drug-like properties, similar to (343.8 g/mol). Higher weights in (451.48 g/mol) may limit bioavailability .

- Solubility : Methoxy and pyrimidine groups likely enhance aqueous solubility compared to hydrophobic carbazole () or biphenyl () derivatives .

Biological Activity

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 274.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes that are critical for cellular processes, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Mycobacterium tuberculosis | 8 µg/mL | Very Strong |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | High Cytotoxicity |

| A549 (Lung Cancer) | 10.0 | Moderate Cytotoxicity |

| HeLa (Cervical Cancer) | 15.0 | Low Cytotoxicity |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against drug-resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent in combating antibiotic resistance.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested on MCF-7 cells. Results showed that it induced apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells while sparing normal cells.

Q & A

Q. What are the critical steps and considerations for synthesizing N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide with high purity?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for pyrimidinylamino group incorporation .

- Temperature optimization : Maintain 60–80°C during amide bond formation to minimize side reactions like hydrolysis .

- Protective groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent undesired interactions during coupling reactions .

Post-synthesis, employ HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to verify purity (>95%) and structural integrity .

Q. Which analytical techniques are essential for characterizing this compound, and how should they be applied?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of methoxyphenethyl (δ 3.8 ppm for OCH₃) and pyrimidinylamino (δ 8.3–8.6 ppm for aromatic protons) groups. ¹³C NMR validates carbonyl (170–175 ppm) and pyrimidine ring carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 342.2) and fragments to confirm connectivity .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with UV visualization (Rf = 0.5 in ethyl acetate/hexane, 1:1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for biological activity?

- Functional group modification : Systematically alter the methoxyphenethyl (e.g., replace OCH₃ with Cl or CF₃) or pyrimidinylamino moiety (e.g., substitute pyrimidine with triazine) to assess impact on target binding .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (radioligand displacement) to quantify potency (IC₅₀) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with binding pockets (e.g., ATP-binding sites in kinases) .

Q. What experimental strategies resolve contradictions in synthesis yields or analytical data between batches?

- Root-cause analysis : Compare reaction parameters (e.g., solvent purity, catalyst lot variability) using Design of Experiments (DoE) to isolate factors affecting yield .

- Cross-validation with orthogonal techniques : If NMR and MS data conflict (e.g., unexpected peaks), use 2D NMR (COSY, HSQC) to distinguish regioisomers or byproducts .

- Batch-to-batch consistency : Implement in-process controls (e.g., real-time FTIR monitoring) to ensure intermediate quality before proceeding to subsequent steps .

Q. How should researchers design in vitro and in vivo studies to evaluate pharmacological potential?

- In vitro models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT protocol) and primary cells (e.g., hepatocytes) for metabolic stability testing .

- In vivo pharmacokinetics : Administer the compound (5–10 mg/kg, IV/oral) in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations over 24h .

- Mechanistic studies : Perform Western blotting to assess downstream signaling (e.g., phosphorylation status of ERK or AKT) .

Q. What computational approaches optimize the compound’s bioavailability and target selectivity?

- ADMET prediction : Use SwissADME to calculate logP (target ~3.5 for blood-brain barrier penetration) and Rule of Five compliance .

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states of metabolic reactions (e.g., cytochrome P450-mediated oxidation) to identify metabolic hotspots .

- Pharmacophore modeling : Generate 3D pharmacophore maps (MOE software) to guide structural modifications for enhanced kinase selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.